molecular formula C19H18N2O6 B10795523 6-[1-(3-Hydroxy-2-methoxypropanoyl)oxyethyl]phenazine-1-carboxylic acid

6-[1-(3-Hydroxy-2-methoxypropanoyl)oxyethyl]phenazine-1-carboxylic acid

Cat. No.: B10795523
M. Wt: 370.4 g/mol
InChI Key: OSEDIRANPWGFRX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-4-bromoamphetamine typically involves the bromination of 2,5-dimethoxyamphetamine. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a solvent such as acetic acid .

Industrial Production Methods

Industrial production methods for 2,5-dimethoxy-4-bromoamphetamine are not well-documented due to its classification as a controlled substance in many countries. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-4-bromoamphetamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-Dimethoxy-4-bromoamphetamine is used in scientific research primarily for its effects on the serotonin receptors. It is a potent agonist of the 5-HT2A, 5-HT2B, and 5-HT2C receptors, making it valuable for studying the serotonin receptor subfamily . Its selectivity and potency make it a useful tool in neuropharmacology and psychopharmacology research.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxy-4-iodoamphetamine (DOI): Another psychedelic amphetamine with similar effects but different potency and receptor affinity.

    2,5-Dimethoxy-4-methylamphetamine (DOM): Similar in structure but has a different pharmacological profile.

    2,5-Dimethoxy-4-ethylamphetamine (DOET): Shares structural similarities but varies in its effects and potency.

Uniqueness

2,5-Dimethoxy-4-bromoamphetamine is unique due to its high potency and selectivity for the 5-HT2 receptor subfamily. Its R-(-)-isomer is particularly notable for its higher efficacy in triggering downstream effects mediated by these receptors .

Properties

Molecular Formula

C19H18N2O6

Molecular Weight

370.4 g/mol

IUPAC Name

6-[1-(3-hydroxy-2-methoxypropanoyl)oxyethyl]phenazine-1-carboxylic acid

InChI

InChI=1S/C19H18N2O6/c1-10(27-19(25)15(9-22)26-2)11-5-3-7-13-16(11)20-14-8-4-6-12(18(23)24)17(14)21-13/h3-8,10,15,22H,9H2,1-2H3,(H,23,24)

InChI Key

OSEDIRANPWGFRX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)O)OC(=O)C(CO)OC

Origin of Product

United States

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